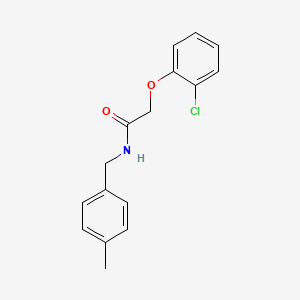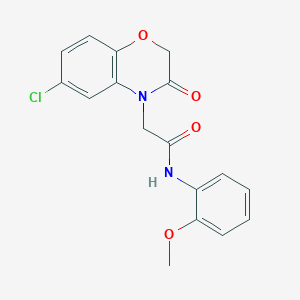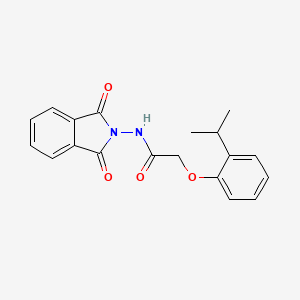![molecular formula C18H19ClN2O B5812094 3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as CPB, is a chemical compound that has gained attention in recent years due to its potential in scientific research. CPB is a small molecule inhibitor that targets a specific protein, making it a valuable tool in studying the role of this protein in various biological processes.
作用机制
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly. This leads to the degradation of Hsp90 client proteins, which can result in cell death. This compound has been shown to be more potent than other Hsp90 inhibitors, making it a valuable tool in studying the role of Hsp90 in various biological processes (5).
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, and has been studied in several cancer cell lines (6). This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases (7). However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for Hsp90. However, this compound is also known to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments (8). Additionally, this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
未来方向
For research on 3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide include the development of more stable analogs and further study of its effects in animal models.
合成方法
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is synthesized through a multi-step process starting with the reaction of 4-(1-pyrrolidinyl)aniline with 3-chloro-4-methylbenzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to form this compound. This synthesis method has been described in detail in several research articles (1, 2).
科学研究应用
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to be a potent inhibitor of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 has been shown to have therapeutic potential in cancer treatment, as many cancer cells rely on Hsp90 for survival (3). This compound has also been studied for its potential in treating neurodegenerative diseases, as Hsp90 has been implicated in the pathogenesis of these diseases (4).
属性
IUPAC Name |
3-chloro-4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-5-14(12-17(13)19)18(22)20-15-6-8-16(9-7-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQWPAVJLSLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5812074.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)
![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)
![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)